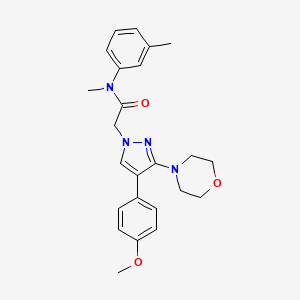
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Compounds related to the chemical have been utilized in the synthesis and characterization of coordination complexes. For instance, pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. The solid-state structures of these complexes were determined using single-crystal X-ray crystallography. The structural analysis revealed that these complexes form 1D and 2D supramolecular architectures through various hydrogen bonding interactions. Moreover, these complexes and their ligands exhibited significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related damages in biological systems (Chkirate et al., 2019).
Crystal Structures and Comparative Analyses
The crystal structures of compounds structurally similar to the one have been a subject of study, providing insights into their molecular geometry and potential interactions. This type of analysis aids in understanding the physical and chemical properties of these compounds, which is crucial in fields like material science and drug design (Galushchinskiy et al., 2017).
Anticancer Potential
Certain acetamide derivatives, structurally related to the chemical , have been synthesized and evaluated for their anticancer activity. This demonstrates the potential utility of these compounds in the development of new anticancer agents. The synthesized compounds were tested on various cancer cell lines, and some showed appreciable cancer cell growth inhibition, suggesting their potential role in cancer therapy (Al-Sanea et al., 2020).
Neuroprotective Effects
Compounds similar to the chemical have been synthesized and evaluated for their neuroprotective effects. These compounds showed significant neuroprotective effects against induced oxidative stress in PC12 cells. Such findings indicate the potential application of these compounds in the treatment or prevention of neurodegenerative diseases (Sameem et al., 2017).
Corrosion Inhibition
Acetamide derivatives, structurally related to the chemical , have been studied for their efficacy as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. Studies have shown that these compounds are effective in inhibiting corrosion, indicating their potential use in industrial maintenance (Nasser & Sathiq, 2017).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that this compound may also interact with a variety of cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-18-5-4-6-20(15-18)26(2)23(29)17-28-16-22(19-7-9-21(30-3)10-8-19)24(25-28)27-11-13-31-14-12-27/h4-10,15-16H,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIIWMFOZFWZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)
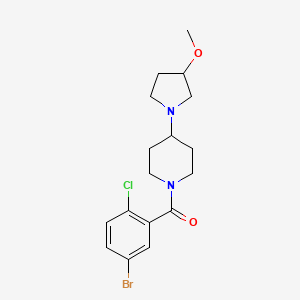
![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

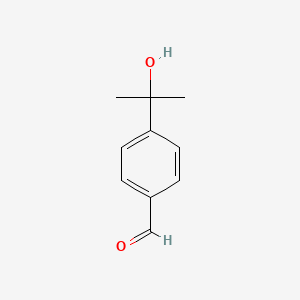
![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
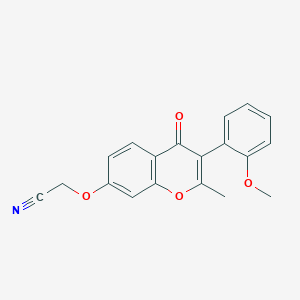
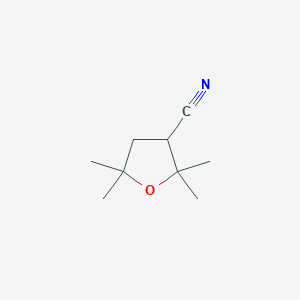
![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)
